molecular formula C22H22O10 B13822352 5-hydroxy-3-(4-methoxyphenyl)-7-((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one

5-hydroxy-3-(4-methoxyphenyl)-7-((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one

Cat. No.: B13822352
M. Wt: 446.4 g/mol
InChI Key: LFEUICHQZGNOHD-SQGFOMTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sissotrin, also known as Biochanin A 7-O-glucoside, is a naturally occurring isoflavonoid glycoside. It is primarily found in plants such as chickpeas (Cicer arietinum) and red clover (Trifolium pratense). Sissotrin is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions

Sissotrin undergoes various chemical reactions, including nitration and acetylation. Nitration of Sissotrin can produce derivatives such as 6-nitrobiochanin A and 8-nitrobiochanin A, while acetylation can yield 2",3",4",6"-tetraacetylsissotrin .

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.

    Acetylation: Acetic anhydride and a catalyst such as pyridine are commonly used.

Major Products

Scientific Research Applications

Sissotrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Sissotrin is structurally similar to other isoflavonoid glycosides such as genistin, daidzin, and ononin. it is unique due to its specific glucosylation at the 7-O position of Biochanin A . This structural difference contributes to its distinct biological activities and potential health benefits .

List of Similar Compounds

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22?/m1/s1

InChI Key

LFEUICHQZGNOHD-SQGFOMTPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.